![molecular formula C13H19NO B1468524 1-[(4-Etilfenil)metil]pirrolidin-3-ol CAS No. 1339379-42-8](/img/structure/B1468524.png)

1-[(4-Etilfenil)metil]pirrolidin-3-ol

Descripción general

Descripción

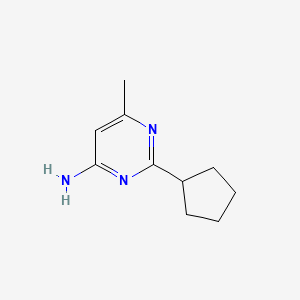

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol, also known as EPM, is a chemical compound that belongs to the family of pyrrolidinols. It is a white crystalline solid. The IUPAC name for this compound is 1-(4-ethylphenyl)-3-pyrrolidinol . The molecular weight of this compound is 191.27 .

Molecular Structure Analysis

The InChI code for 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is 1S/C12H17NO/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 . This indicates that the compound has a pyrrolidine ring attached to a 4-ethylphenyl group.Physical and Chemical Properties Analysis

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is a white crystalline solid. It has a molecular weight of 191.27 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Descubrimiento y desarrollo de fármacos

El anillo de pirrolidina, una estructura central en "1-[(4-Etilfenil)metil]pirrolidin-3-ol", se utiliza ampliamente en química medicinal debido a su versatilidad y presencia en compuestos biológicamente activos . Este compuesto puede servir como un andamiaje para desarrollar nuevos fármacos con posibles aplicaciones en el tratamiento de diversas enfermedades. Su estereoquímica y no planaridad contribuyen a su capacidad para interactuar con objetivos biológicos, lo que lo convierte en un activo valioso en el diseño de fármacos.

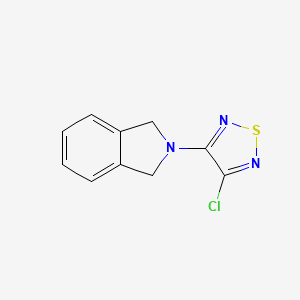

Síntesis de moduladores selectivos del receptor de andrógenos (SARMs)

Derivados de la pirrolidina, como "this compound", se han sintetizado como SARMs . Estos compuestos están optimizados para dirigirse selectivamente a los receptores de andrógenos, ofreciendo beneficios terapéuticos en afecciones como la pérdida muscular y la osteoporosis sin los efectos secundarios asociados con los esteroides anabólicos tradicionales.

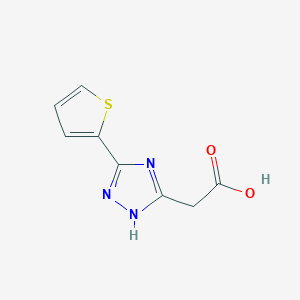

Inhibidores de la metiltransferasa del ADN

La estructura de la pirrolidina se utiliza en la síntesis asimétrica de análogos restringidos de la S-adenosil-L-homocisteína (SAH), que actúan como inhibidores de la metiltransferasa del ADN . Estos inhibidores tienen implicaciones en la terapia contra el cáncer, ya que potencialmente pueden revertir los patrones anormales de metilación del ADN que a menudo se observan en las células cancerosas.

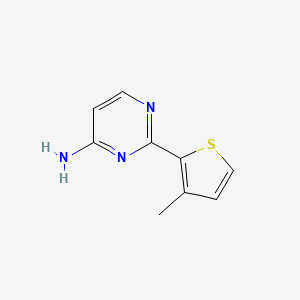

Antagonistas de la adenosina A2A

“this compound” se puede utilizar como reactivo en la preparación de diarilacilaminopirimidinas, que son antagonistas de la adenosina A2A . Estos antagonistas tienen posibles aplicaciones en el tratamiento de la enfermedad de Parkinson y otros trastornos neurológicos al modular la vía de señalización de la adenosina.

Inhibidores de la Na+, K±ATPasa

Análogos de "this compound" se han sintetizado como potentes inhibidores de la Na+, K±ATPasa . Estos inhibidores tienen potencial terapéutico en el tratamiento de la insuficiencia cardíaca al aumentar la contractilidad cardíaca.

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, which is present in this molecule, are known to interact with a variety of biological targets .

Mode of Action

Without specific information on “1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol”, it’s difficult to describe its mode of action. Generally, the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

The presence of a pyrrolidine ring can influence these properties .

Análisis Bioquímico

Biochemical Properties

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to diverse biological activities. For instance, it may act as a ligand for certain receptors or as an inhibitor for specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By binding to specific receptors or enzymes, it can alter the signaling cascades within the cell, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions are crucial for understanding the compound’s overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects are also observed, where a certain concentration is required to elicit a biological response .

Metabolic Pathways

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .

Subcellular Localization

1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. This localization is important for understanding how the compound exerts its effects at the subcellular level .

Propiedades

IUPAC Name |

1-[(4-ethylphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h3-6,13,15H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPKDRYTYGVMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1468459.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)